ozanimod mechanism of action S1P1 S1P5
ozanimod mechanism of action S1P1 S1P5
An In-depth Technical Guide on the Core Mechanism of Action of Ozanimod at S1P1 and S1P5 Receptors
Introduction
Ozanimod (Zeposia®) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[1][2][3][4] The therapeutic efficacy of ozanimod stems from its high-affinity binding and agonist activity at S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[5][6] This selectivity profile, particularly the avoidance of S1P3, contributes to a favorable safety profile compared to less selective S1P modulators.[7][8] This guide provides a detailed examination of ozanimod's mechanism of action, focusing on its molecular interactions with S1P1 and S1P5, the resultant signaling pathways, and the key experimental methodologies used to elucidate these functions.
Core Mechanism: S1P1 Functional Antagonism and Lymphocyte Sequestration
The primary mechanism of action for ozanimod's immunomodulatory effects involves its role as a functional antagonist at the S1P1 receptor on lymphocytes.[9]
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The S1P Gradient: The egress of lymphocytes, particularly CCR7+ naive and central memory T cells, from secondary lymphoid organs (SLOs) into the blood and lymph is governed by a physiological concentration gradient of S1P.[10][11][12] S1P levels are low within the lymphoid tissue and high in circulation, and the S1P1 receptor on lymphocytes senses this gradient, signaling for cell egress.[10][13]
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Receptor Internalization: Ozanimod, as a potent S1P1 agonist, binds to the receptor on the lymphocyte surface.[12][14] This sustained activation leads to the recruitment of β-arrestin, triggering the rapid internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor.[10][14][15]
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Functional Antagonism: By depleting S1P1 receptors from the cell surface, ozanimod renders lymphocytes unresponsive to the S1P egress signal.[12] This "functional antagonism" effectively traps lymphocytes within the SLOs.[9]
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Peripheral Lymphopenia: The consequence of this lymphocyte sequestration is a dose-dependent, marked, and reversible reduction in the absolute lymphocyte count (ALC) in the peripheral blood.[11][16][17] This reduction preferentially affects the lymphocyte subsets most involved in autoimmune pathology, including CCR7+ T cells and B cells, thereby limiting their migration to sites of inflammation in the central nervous system (CNS) or the gut.[11][12][14]
Receptor Selectivity and Binding Profile
Ozanimod's therapeutic utility is defined by its high selectivity for S1P1 and S1P5 receptors.[5][6] It binds with high affinity to the orthosteric binding site of these receptors, the same site as the endogenous ligand S1P.[6][18][19] This selectivity is critical for minimizing off-target effects associated with other S1P receptor subtypes. For instance, agonism at S1P3 is linked to cardiac effects like bradycardia, and ozanimod's >10,000-fold selectivity for S1P1 over S1P3 mitigates this risk.[7]
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ozanimod and its two major active metabolites, CC112273 and CC1084037, for the five human S1P receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity over S1P3 (Ki-fold) |
| Ozanimod | S1P1 | 0.34 | 0.13 | >10,000 |
| S1P5 | 3.9 | 1.3 | >1,000 | |
| CC112273 | S1P1 | 0.20 | 0.04 | >10,000 |
| S1P5 | 0.81 | 0.27 | >10,000 | |
| CC1084037 | S1P1 | 0.40 | 0.08 | >10,000 |
| S1P5 | 2.1 | 0.74 | >10,000 |
Data compiled from studies characterizing ozanimod's receptor pharmacology.[5][6][18] Note: Some studies report up to 269-fold selectivity for S1P1 over S1P5.[5]
Signaling Pathways and Cellular Effects
S1P1 Signaling Pathway in Lymphocytes
Activation of S1P1 by ozanimod initiates a cascade of intracellular events culminating in receptor downregulation and lymphocyte sequestration.
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G-Protein Coupling: S1P1 is primarily coupled to the inhibitory G-protein, Gαi.[20] Ozanimod binding stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the Gαi subunit.
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Downstream Effectors: The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate other pathways, such as the PI3K-Akt pathway, which is crucial for cell survival.
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β-Arrestin Recruitment and Internalization: Sustained agonism by ozanimod leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin.
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Receptor Degradation: β-arrestin binding not only desensitizes the receptor from G-protein signaling but also targets it for clathrin-mediated endocytosis.[6] Following internalization, the receptor is trafficked for degradation via the ubiquitin-proteasome pathway, preventing its recycling to the cell surface.[14][15] This irreversible loss is the molecular basis of functional antagonism.
S1P5 Signaling Pathway in the Central Nervous System
Ozanimod can cross the blood-brain barrier, allowing it to interact with S1P5 receptors expressed within the CNS.[14][15] S1P5 is predominantly expressed on oligodendrocytes (the myelin-producing cells) and to a lesser extent on neurons and microglia.[21][22] This interaction suggests a potential direct neuroprotective role for ozanimod, distinct from its peripheral immunomodulatory effects.
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Oligodendrocyte Function: S1P5 signaling is implicated in oligodendrocyte survival, maturation, and myelin maintenance.[21] Agonism at S1P5 by ozanimod may therefore promote CNS repair mechanisms and protect against demyelination and neurodegeneration.[15][23]
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Signaling Cascades: S1P5 couples to multiple G-proteins, including Gαi/o and Gα12/13, initiating diverse downstream pathways that can influence cell survival and cytoskeletal dynamics.[24]
Pharmacodynamic Effects on Circulating Lymphocytes
Clinical studies have precisely characterized the dose-dependent effects of ozanimod on various circulating leukocyte subsets. The reduction in lymphocytes is considered a key driver of efficacy.[25]
| Lymphocyte Subset | Median/Mean Reduction with Ozanimod 0.92-1mg | Key Observations |
| Total Lymphocytes (ALC) | ~68% reduction after 28 days | Reversible, with counts returning to normal range within ~30 days post-treatment.[3][14][17] |
| CD3+ T Cells | >75% reduction | Broad impact on T cell populations.[11] |
| CD4+ Naive T Cells | ≥90% reduction | Strong preferential effect on naive T cells.[11] |
| CD4+ Central Memory T Cells | > CD4+ Effector Memory T Cells | Greater reduction in CCR7+ central memory cells compared to CCR7- effector memory cells.[11][12] |
| CD8+ Naive T Cells | ≥90% reduction | Strong preferential effect on naive T cells.[11] |
| CD19+ B Cells | >75% reduction | Significant impact on circulating B cells.[11][26] |
| Monocytes, NK Cells | Minimal change | Demonstrates selectivity in immunomodulation, largely preserving key components of innate immunity.[11][26] |
Data compiled from pharmacodynamic studies in healthy volunteers and patients with MS.[11][16][17]
Key Experimental Protocols
The mechanism of action of ozanimod has been defined through a series of specific in vitro and in vivo experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of ozanimod for S1P1 and S1P5.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1 or S1P5).
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Incubation: These membranes are incubated with a constant concentration of radiolabeled ozanimod ([³H]-ozanimod).
-
Competition: Increasing concentrations of unlabeled "competitor" compound (e.g., ozanimod, S1P, or other S1P modulators) are added to the incubation mixture.
-
Separation & Counting: The mixture is filtered to separate membrane-bound from free radioligand. The radioactivity captured on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
-
[³⁵S]-GTPγS Binding Assay
This is a functional assay that measures the extent of G-protein activation following receptor agonism, used to determine a compound's potency (EC50) and efficacy.
-
Methodology:
-
Membrane Incubation: Receptor-expressing cell membranes are incubated with the test compound (e.g., ozanimod) and GDP.
-
GTPγS Addition: A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]-GTPγS, is added.
-
G-Protein Activation: Receptor agonism promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit. The amount of [³⁵S]-GTPγS incorporated is directly proportional to the level of receptor activation.
-
Measurement: The reaction is stopped, and the amount of membrane-bound [³⁵S]-GTPγS is quantified via scintillation counting.
-
Data Analysis: A dose-response curve is generated to calculate the EC50, the concentration of agonist that produces 50% of the maximal response.[12]
-
Flow Cytometry for Pharmacodynamic Analysis
Flow cytometry is used in clinical studies to quantify the changes in specific circulating lymphocyte populations in response to ozanimod treatment.
-
Methodology:
-
Sample Collection: Whole blood samples are collected from patients at baseline and various time points during treatment.
-
Antibody Staining: Samples are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface proteins (e.g., CD3 for T cells, CD19 for B cells, CD4, CD8, CCR7 for T cell subsets).
-
Analysis: The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the identification and quantification of millions of cells based on their unique combination of surface markers.
-
Data Interpretation: The absolute counts and percentages of different lymphocyte subsets are calculated and compared to baseline values to determine the pharmacodynamic effect of the drug.[11]
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Conclusion
The mechanism of action of ozanimod is a sophisticated example of targeted immunomodulation. Its primary therapeutic effect is driven by its action as a high-affinity agonist at the S1P1 receptor on lymphocytes, which paradoxically leads to functional antagonism through receptor internalization and degradation. This sequesters key lymphocyte populations in lymphoid organs, preventing their infiltration into inflamed tissues. Furthermore, its selectivity for S1P1 and S1P5, and its ability to penetrate the CNS, suggest a dual mechanism involving both peripheral immunosuppression and potential direct neuroprotective effects via S1P5 on oligodendrocytes. This targeted approach, elucidated through precise biochemical and cell-based assays, underpins its efficacy in treating chronic autoimmune diseases.
References
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- 5. Portico [access.portico.org]
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- 7. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Results From the First-in-Human Study With Ozanimod, a Novel, Selective Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Results From the First‐in‐Human Study With Ozanimod, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
